molecular formula C24H23FN6O3S B2472984 N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897758-82-6

N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2472984
CAS No.: 897758-82-6
M. Wt: 494.55
InChI Key: RKUPOYWPQYSFIW-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide (CAS 897758-82-6) is a complex heterocyclic compound with a molecular formula of C24H23FN6O3S and a molecular weight of 494.5 . This reagent features a multi-ring system comprising a [1,2,4]triazolo[4,3-b]pyridazine core, which is a privileged structure in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a 2-ethoxyphenyl group and a 4-fluorobenzamide moiety, connected via a thioether linkage, making it a valuable intermediate for structure-activity relationship (SAR) studies. Heterocyclic compounds containing the 1,2,4-triazole scaffold are of significant research interest due to their strong binding affinity for various biological receptors and enzymes . Such compounds are frequently investigated for a wide spectrum of biological activities, including potential antimicrobial, antitumor, and anti-inflammatory effects, which are highly influenced by the nature and position of their substituents . The presence of electron-donating groups (e.g., the ethoxy group) and specific aromatic ring substituents (e.g., the fluorine atom) can critically affect the compound's ability to bind to biological targets and modulate their function . Researchers can utilize this compound as a key building block in the synthesis of novel chemical entities or as a pharmacological probe in biochemical and cellular assays. It is intended for use in non-human research applications exclusively in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3S/c1-2-34-19-6-4-3-5-18(19)27-22(32)15-35-23-12-11-20-28-29-21(31(20)30-23)13-14-26-24(33)16-7-9-17(25)10-8-16/h3-12H,2,13-15H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUPOYWPQYSFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Triazolopyridazine core : This heterocyclic framework is associated with various biological activities.
  • Ethoxyphenyl group : Enhances solubility and biological compatibility.
  • Benzamide moiety : Often linked to pharmacological properties.

The molecular formula is C17H19FN4O2SC_{17}H_{19}FN_{4}O_{2}S, with a molecular weight of approximately 388.44 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HT-2910.5Induction of apoptosis
COLO-20512.0Cell cycle arrest

These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate moderate activity against both bacterial and fungal strains:

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansModerate

This antimicrobial potential opens avenues for further exploration in infectious disease treatment.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases involved in cancer progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
  • Modulation of Immune Response : The compound's structure suggests potential interactions with immune pathways, possibly enhancing the body's response to tumors.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological efficacy of this compound:

  • Synthesis and Characterization : The synthesis involves multi-step organic reactions yielding high-purity compounds suitable for biological testing .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profile. Early results indicate promising anticancer effects with manageable toxicity levels .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins, supporting its role as a potential lead compound for drug development .

Scientific Research Applications

Molecular Formula

The molecular formula is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.48 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide exhibit significant anticancer properties. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival.

Case Study: Polo-like Kinase Inhibition

A study demonstrated that triazole derivatives could inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression. The structure–activity relationship (SAR) studies showed that modifications in the triazole ring significantly enhanced inhibitory potency against Plk1, suggesting a promising avenue for anticancer drug development .

Antimicrobial Properties

Compounds containing triazole and thiazole moieties have been reported to possess antimicrobial activities. The incorporation of the ethoxyphenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

Research Findings

A review highlighted various derivatives exhibiting potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Emerging research suggests that similar compounds may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems or reduce oxidative stress is under investigation.

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycle: The target’s triazolo-pyridazine core (vs.
  • Substituent Positioning: The 2-ethoxyphenylamino group (target) vs. 4-ethoxyphenyl (896054-33-4) alters electronic effects and steric bulk .
  • Amide Linkage : The 4-fluorobenzamide (target) may improve metabolic stability compared to benzothiazole (896054-33-4) or thiazole (923681-29-2) moieties.

Physicochemical and Spectroscopic Properties

highlights how substituents influence NMR chemical shifts in related compounds. For example:

  • In analogues 1 and 7 , chemical shifts diverged in regions A (positions 39–44) and B (positions 29–36) due to substituent changes, while other regions remained consistent .
  • The target’s 4-fluorobenzamide and 2-ethoxyphenylamino groups would similarly perturb shifts in regions analogous to A/B, suggesting distinct solubility or reactivity profiles.

Reactivity and Environmental Impact

Per , compounds with shared backbones (e.g., pyridazine-thioethers) may undergo "lumping" in environmental models, reducing reaction pathways from 13 to 5 . However, the target’s triazolo-pyridazine core and fluorinated benzamide likely necessitate separate evaluation due to unique degradation kinetics.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide with high yield and purity?

  • Methodology :

  • Multi-step synthesis starting with the formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol, 80°C, 12h) .
  • Introduction of the thioether linkage using a nucleophilic substitution reaction between a bromoacetamide intermediate and a thiol-containing fragment (e.g., 2-((2-ethoxyphenyl)amino)-2-oxoethyl thiol) in DMF with triethylamine as a base .
  • Final coupling of the fluorobenzamide moiety via carbodiimide-mediated amide bond formation (EDC/HOBt, DCM, RT) .
  • Purification via preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm connectivity of the triazolopyridazine core, thioether linkage, and substituents (e.g., ethoxyphenyl, fluorobenzamide) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., calculated for C27H25FN6O3S: 556.17 g/mol) .
  • Infrared Spectroscopy (IR) : Detection of key functional groups (amide C=O stretch at ~1650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action for this compound in biological systems?

  • Methodology :

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in radiometric or fluorescence-based assays to measure IC50 values. Compare with structurally similar analogs (e.g., methoxy vs. ethoxy substituents) to identify key pharmacophores .
  • Molecular Docking Studies : Perform in silico docking (e.g., AutoDock Vina) into ATP-binding pockets of target kinases to predict binding modes and affinity. Validate with mutagenesis studies .
  • Cellular Pathway Analysis : Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) in cancer cell lines treated with the compound .

Q. What strategies address poor aqueous solubility during in vitro bioassays?

  • Methodology :

  • Formulation Optimization : Use co-solvents (e.g., DMSO/PEG 400) or surfactants (e.g., Tween-80) to enhance solubility while maintaining biocompatibility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the fluorobenzamide moiety for improved solubility and controlled release .

Q. How can structure-activity relationship (SAR) studies guide modification of the ethoxyphenyl and fluorobenzamide groups?

  • Methodology :

  • Synthetic Analogs : Replace the ethoxy group with methoxy, chloro, or nitro substituents to evaluate electronic effects on bioactivity .
  • Fluorine Scanning : Substitute the 4-fluorobenzamide with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate lipophilicity and target binding .
  • Biological Evaluation : Test analogs in enzyme inhibition assays (e.g., IC50 shifts) and logP measurements to correlate structural changes with activity .

Q. How should researchers resolve contradictions in reported bioactivity data across similar triazolopyridazine derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets from multiple sources (e.g., kinase inhibition profiles in vs. antimicrobial assays in ) to identify assay-specific biases.
  • Standardized Protocols : Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays, cell line selection) to isolate structural vs. experimental variables .
  • Computational Modeling : Use QSAR models to predict bioactivity outliers and validate with targeted synthesis .

Q. What in vivo models are suitable for validating target engagement and pharmacokinetics?

  • Methodology :

  • Xenograft Models : Administer the compound (10–50 mg/kg, oral or IV) to nude mice bearing human tumor xenografts. Monitor tumor volume and plasma concentrations via LC-MS/MS .
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodents. Correlate with in vitro metabolic stability assays (e.g., liver microsomes) .

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